GSK 625433

Medicinal Chemistry Antiviral Research Structural Biology

GSK 625433 is the definitive genotype 1a HCV NS5B palm inhibitor, engineered to overcome the potency gap in earlier acyl pyrrolidines. Unlike generic palm-site inhibitors, it offers a liver-to-plasma ratio of 21:1, validated resistance markers (M414T, I447F), and reliable performance in replicon and biochemical assays. Choose GSK 625433 for precise, reproducible HCV research without experimental compromise. Request a quote or order today.

Molecular Formula C26H32N4O5S
Molecular Weight 512.6 g/mol
CAS No. 885264-71-1
Cat. No. B1672395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK 625433
CAS885264-71-1
SynonymsGSK-625433;  GSK 625433;  GSK625433.
Molecular FormulaC26H32N4O5S
Molecular Weight512.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=C(C=C1)C(=O)N2C(C(CC2(CN3C=CC=N3)C(=O)O)COC)C4=NC=CS4)OC
InChIInChI=1S/C26H32N4O5S/c1-25(2,3)19-8-7-17(13-20(19)35-5)23(31)30-21(22-27-10-12-36-22)18(15-34-4)14-26(30,24(32)33)16-29-11-6-9-28-29/h6-13,18,21H,14-16H2,1-5H3,(H,32,33)/t18-,21-,26-/m1/s1
InChIKeyHLQXYDHLDZTWDW-KAWPREARSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK 625433 (CAS 885264-71-1): An Acyl Pyrrolidine Inhibitor of HCV NS5B Polymerase with a Defined Homochiral Structure


GSK 625433 is a homochiral small molecule belonging to the acyl pyrrolidine (AP) class of non-nucleoside inhibitors (NNIs) that target the palm region of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase [1]. This compound was developed through iterative structure-activity relationship (SAR) studies, starting from earlier AP series leads like '3082', with the goal of improving potency and pharmacokinetic (PK) properties [1]. Its molecular formula is C26H32N4O5S, and it has a molecular weight of 512.62 g/mol . The compound progressed to Phase 1 clinical evaluation [2].

Why In-Class HCV NS5B Non-Nucleoside Inhibitors Cannot Substitute for GSK 625433 in Specialized Research


Generic substitution within the class of HCV NS5B non-nucleoside inhibitors is not possible due to distinct and quantifiable differences in binding sites, genotype specificity, and pharmacokinetic profiles [1]. For instance, earlier acyl pyrrolidines exhibited attenuated activity against the clinically relevant HCV genotype 1a, a limitation that GSK 625433 was specifically designed to overcome [2]. Furthermore, the compound's high liver-to-plasma ratio of 21:1 in rats represents a specific tissue distribution profile that is not a universal feature of all palm-binding NS5B inhibitors [1]. These quantifiable variations in potency, spectrum, and ADME properties preclude the use of a different palm site inhibitor as a reliable proxy in any experimental system designed to study the mechanism or effects of GSK 625433.

Quantifiable Differentiation of GSK 625433: Evidence-Based Guide for Scientific Selection


Defined Homochirality and Distinct Binding Mode Confers a Unique Genotypic Potency Profile

GSK 625433 is a defined homochiral molecule, a critical distinction from earlier racemic or less defined acyl pyrrolidines [1]. It binds to the palm region of the NS5B polymerase with subtle but critical differences between genotypes 1a and 1b, which affects its potency profile [2]. This contrasts with other classes of NS5B NNIs, such as thumb-binding thiophenes, which show equipotent activity against wild-type and M414T mutant replicons, a resistance mutation for GSK 625433 [2].

Medicinal Chemistry Antiviral Research Structural Biology

Superior Liver-to-Plasma Ratio of 21:1 in Rats Compared to Typical Systemic Antivirals

In preclinical studies, GSK 625433 demonstrated a liver-to-plasma ratio of 21:1 based on the area under the curve over 24 hours (AUC24h) in rats [1]. This indicates highly preferential distribution to the target organ for HCV replication. This profile is quantifiably superior to many other antiviral compounds, including some clinical candidates, which often have liver-to-plasma ratios closer to 1:1 or slightly above [2].

Pharmacokinetics Drug Distribution Preclinical Development

Enhanced Potency Against Genotype 1a Relative to Earlier Acyl Pyrrolidine Series Leads

GSK 625433 was specifically engineered to overcome the limitation of earlier acyl pyrrolidines, which showed attenuated activity against HCV genotype 1a [1]. The compound was identified as a 'potent, homochiral inhibitor' with 'greatly enhanced genotype 1a and 1b potency' in both enzyme and cell-based replicon assays [1]. While the exact fold-improvement requires further data extraction from the primary publication, this targeted design represents a clear advancement over its direct chemical predecessors like '3082' [2].

Virology Genotype Specificity Drug Discovery

Optimal Research and Procurement Scenarios for GSK 625433 Based on Its Differentiated Profile


Investigating Genotype 1a HCV Replication in Cell-Based Models

GSK 625433 is the preferred tool compound for studies requiring potent inhibition of HCV genotype 1a replication. Its design specifically overcame the attenuated activity against genotype 1a seen in earlier acyl pyrrolidines [1]. This makes it uniquely suited for replicon assays, viral life cycle studies, and resistance profiling experiments focused on the clinically significant genotype 1a, where less optimized analogs would yield unreliable results.

Mechanistic Studies of NS5B Palm Site Binding and Allosteric Inhibition

As a well-characterized inhibitor of the NS5B palm region, GSK 625433 is ideal for structural biology and mechanistic studies focused on this specific allosteric site. Its unique binding mode and the availability of resistance data (mutations M414T, I447F) [2] make it a valuable probe for dissecting the functional dynamics of the NS5B polymerase. It can be used in combination with inhibitors of other sites (e.g., thumb or hinge binders) to study cross-resistance and synergistic antiviral effects [2].

Preclinical Pharmacokinetic and Tissue Distribution Studies

GSK 625433 serves as an excellent reference compound for preclinical studies investigating drug distribution to the liver. Its exceptional liver-to-plasma ratio of 21:1 in rats [3] provides a benchmark for evaluating other compounds targeting the liver. It is a valuable tool for validating physiologically-based pharmacokinetic (PBPK) models and for comparative studies aimed at understanding the structural determinants of hepatic accumulation.

Calibration of HCV NS5B Biochemical Assays

GSK 625433, with its well-defined and potent inhibition of genotype 1 HCV polymerases [3], is suitable for use as a positive control or standard in the development, optimization, and calibration of HCV NS5B biochemical assays. Its activity against both full-length and delta21 enzymes provides a robust benchmark for assay performance across different formats [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK 625433

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.